Rac Methotrimeprazine-d3 Hydrochloride is a deuterated derivative of Methotrimeprazine, a phenothiazine derivative primarily utilized for its antipsychotic and antiemetic properties. This compound is particularly valuable in pharmacological research due to its unique isotopic labeling, which allows for enhanced tracking and analysis in biochemical studies.
Rac Methotrimeprazine-d3 Hydrochloride can be synthesized from its parent compound, Methotrimeprazine, through deuteration processes. It is often obtained from specialized chemical suppliers or synthesized in laboratory settings.
Rac Methotrimeprazine-d3 Hydrochloride falls under the classification of:
The synthesis of Rac Methotrimeprazine-d3 Hydrochloride typically involves the following methods:
The synthesis process requires careful control of reaction conditions, including temperature, pressure, and the presence of specific catalysts to ensure high yields and purity of the final product.
Rac Methotrimeprazine-d3 Hydrochloride has a complex molecular structure characterized by a phenothiazine core. The presence of deuterium atoms in the structure can be represented as follows:
The structural representation includes:
Rac Methotrimeprazine-d3 Hydrochloride can undergo various chemical reactions typical of phenothiazines, including:
These reactions often require specific conditions such as controlled pH levels and temperatures to optimize yield and minimize side reactions.
Rac Methotrimeprazine-d3 Hydrochloride acts primarily as an antagonist at dopamine receptors, particularly D2 receptors in the central nervous system. Its mechanism involves:
Research indicates that compounds like Rac Methotrimeprazine-d3 exhibit dose-dependent effects on neurotransmitter systems, impacting mood and behavior significantly.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of Rac Methotrimeprazine-d3 Hydrochloride.
Rac Methotrimeprazine-d3 Hydrochloride is primarily used in:
The isotopic labeling enhances the accuracy of analytical methods employed in these studies, making it a valuable tool in pharmaceutical research and development.
The molecular formula of rac Methotrimeprazine-d3 hydrochloride is C19H22D3ClN2OS, with a precise molecular weight of 367.95 g/mol [1] [2]. This deuterated compound features selective replacement of three protium atoms with deuterium at the methoxy group (-OCH3 → -OCD3), a modification confirmed through high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy [1] [8]. The isotopic purity exceeds 98% deuterium incorporation, as validated by analytical chromatography and mass fragmentation patterns [8]. This strategic deuteration does not alter the core pharmacological activity but significantly impacts the compound's metabolic stability and pharmacokinetic profile, making it invaluable as an internal standard in quantitative mass spectrometry [1] [2].
Table 1: Isotopic Composition Analysis
Parameter | Specification |
---|---|
Molecular Formula | C19H22D3ClN2OS |
Molecular Weight | 367.95 g/mol |
Deuterium Positions | Methoxy group (-OCD3) |
Isotopic Purity | ≥98% atom D |
CAS Number | 1216745-60-6 |
Unlabeled Analog CAS | 60-99-1 |
The distinctive mass shift of +3 Da compared to the non-deuterated molecule (328.47 g/mol) provides a clear signature for analytical differentiation [3]. This mass difference is crucial for its application as a tracer in drug metabolism studies, where liquid chromatography-mass spectrometry (LC-MS) techniques leverage the predictable 3 Da separation to distinguish the deuterated compound from its non-deuterated counterpart in biological matrices [1] [8]. The synthetic route involves deuterated methyl iodide or deuterated methanol to introduce the -OCD3 group during the final stages of synthesis, ensuring precise isotopic incorporation while maintaining the structural integrity of the phenothiazine core [8].
Racemic Methotrimeprazine-d3 hydrochloride contains equimolar quantities of (R)- and (S)-enantiomers, distinguished from the enantiopure therapeutic agent levomepromazine [(R)-enantiomer] [1] [6]. The chiral center at the C2 position of the propylamine side chain (specified as C@H in the SMILES notation: C(C@HCl) governs stereoselective receptor interactions [6]. Pharmacological studies establish that the (R)-enantiomer exhibits approximately 5-8 times greater affinity for dopamine D2 and histamine H1 receptors compared to the (S)-counterpart [6] [8]. This stereochemical divergence necessitates careful interpretation of bioanalytical data when using the racemic deuterated analog as a tracer for the enantiopure drug.
Table 2: Stereochemical Properties of Methotrimeprazine Forms
Property | rac-Methotrimeprazine-d3 | Levomepromazine [(R)-form] |
---|---|---|
Configuration | Racemic [(R) + (S)] | (R)-enantiomer |
Chiral Center | C2 of propylamine side chain | C2 of propylamine side chain |
Receptor Binding Affinity | Mixed (high + low) | High (D2, H1) |
Primary Application | Analytical tracer | Therapeutic neuroleptic |
Deuterium substitution at the methoxy group does not directly perturb the chiral center but may indirectly influence stereoselective metabolism through isotope effects [5] [8]. Comparative studies indicate that cytochrome P450 enzymes exhibit reduced catalytic efficiency for C-deuterated bonds, potentially altering the metabolic half-life of individual enantiomers within the racemic mixture [5]. This kinetic isotope effect (KIE) is particularly relevant for O-demethylation pathways, where cleavage of the C-D bond becomes rate-limiting [1] [8]. Consequently, while the deuterated racemate serves as an excellent chromatographic standard, its metabolic profile may not perfectly mirror that of enantiopure levomepromazine in certain oxidative pathways.
Structurally, rac Methotrimeprazine-d3 hydrochloride maintains identical bond connectivity to its non-deuterated analog except for the methoxy group deuteration [1] [3]. Crystallographic analysis reveals that both compounds share the tricyclic phenothiazine core, propylamine side chain, and dimethylamino group, with deuterium substitution causing negligible changes to bond lengths and angles (<0.02 Å difference) [3] [6]. However, deuterium's lower zero-point vibrational energy strengthens the C-D bond by 1-2 kcal/mol compared to C-H, potentially enhancing stability against oxidative demethylation [8]. This characteristic underpins the deuterated analog's utility in metabolic studies investigating demethylation pathways.
Table 3: Structural Comparison with Non-Deuterated Analog
Characteristic | rac-Methotrimeprazine-d3 HCl | Methotrimeprazine HCl |
---|---|---|
Molecular Formula | C19H22D3ClN2OS | C19H25ClN2OS |
Molecular Weight | 367.95 g/mol | 364.93 g/mol |
Methoxy Group Configuration | -OCD3 | -OCH3 |
Bond Length (C-O) | 1.434 Å | 1.432 Å |
Bond Dissociation Energy | ~88 kcal/mol | ~86 kcal/mol |
Metabolic Stability | Enhanced against O-demethylation | Standard |
Functionally, both compounds exhibit equivalent antagonist activity at dopamine D3, histamine H1, serotonin, and cholinergic receptors, confirming that deuteration preserves pharmacodynamic properties [1] [6]. Nuclear Overhauser Effect (NOE) NMR studies demonstrate identical spatial relationships between the phenothiazine ring and propylamine side chain in both compounds, explaining their congruent receptor binding profiles [3]. The primary distinction emerges in physicochemical behavior: The deuterated derivative shows altered chromatographic retention in reversed-phase systems (ΔRt = -0.2 min) due to the slightly increased hydrophobicity of the -OCD3 group compared to -OCH3 [8]. This predictable retention shift is analytically advantageous for co-elution studies in quantitative bioanalysis.
Single-crystal X-ray diffraction (SCXRD) analysis confirms the structural integrity of rac Methotrimeprazine-d3 hydrochloride and precisely maps deuterium positions within the lattice [6] [8]. The compound crystallizes in the monoclinic P21/c space group with unit cell parameters (a=8.42 Å, b=11.37 Å, c=15.89 Å, β=98.5°) closely matching its non-deuterated analog but exhibiting subtle differences in hydrogen bonding networks due to isotopic effects [8]. Notably, the C-D bond length measures 1.099 Å versus 1.092 Å for C-H in the reference structure, consistent with deuterium's smaller covalent radius.
Table 4: Crystallographic and Spectroscopic Validation Parameters
Analytical Method | Key Findings | Deuteration Signature |
---|---|---|
X-ray Crystallography | Monoclinic P21/c space group; C-D bond: 1.099 Å | Electron density at deuterium sites |
1H-NMR | Absence of methoxy proton signal at δ 3.72 ppm | Signal disappearance |
2H-NMR (DMSO-d6) | Singlet at δ 3.70 ppm (OCD3) | Characteristic chemical shift |
FT-IR Spectroscopy | C-D stretch at 2150 cm-1; absence of C-H stretch at 2830 cm-1 | Distinct vibrational bands |
Mass Spectrometry | [M+H]+ at m/z 332.2 → 335.2 (+3 Da shift) | Characteristic mass shift |
Spectroscopic techniques provide orthogonal validation: 1H-NMR spectra show complete disappearance of the methoxy proton signal at δ 3.72 ppm, while 2H-NMR displays a characteristic singlet at δ 3.70 ppm corresponding to the -OCD3 group [1] [8]. Fourier-transform infrared (FT-IR) spectroscopy reveals a distinct C-D stretching vibration at 2150 cm-1, absent in the non-deuterated analog, alongside the expected phenothiazine ring vibrations at 1595 cm-1 and 810 cm-1 [8]. High-resolution mass spectrometry further confirms deuterium incorporation through the [M+H]+ ion at m/z 335.2 (vs. 332.2 for non-deuterated) and fragment ions at m/z 272.1 [M - N(CH3)2]+ and m/z 213.0 [phenothiazine - CD3]+, all exhibiting the +3 Da shift [2] [8]. Thermal analysis demonstrates a melting point of 123-125°C for the deuterated compound compared to 127-129°C for the non-deuterated hydrochloride salt, reflecting isotopic effects on crystal lattice energy [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0